Piperazinedione-carbonyl D-Phenylglycyl-glycine is a chemical compound with the CAS number 2170771-47-6. It is recognized as a piperazine derivative featuring a carbonyl group and amino acid components. The molecular formula for this compound is , with a molar mass of 376.37 g/mol. This compound appears as a white to off-white solid and has specific solubility characteristics, being slightly soluble in chloroform, dimethyl sulfoxide, and methanol .
Piperazinedione-carbonyl D-Phenylglycyl-glycine belongs to the class of organic compounds known as piperazines, which are characterized by the presence of a piperazine ring. It also falls under the category of amino acid derivatives due to its structural components that include phenylglycine and glycine.
The synthesis of Piperazinedione-carbonyl D-Phenylglycyl-glycine typically involves multi-step organic reactions, often starting from readily available piperazine derivatives. The process may include:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the reaction progress and characterize the product.
The molecular structure of Piperazinedione-carbonyl D-Phenylglycyl-glycine features:
This structure can be visualized using molecular modeling software or through graphical representations in chemical databases.
Key structural data includes:
Piperazinedione-carbonyl D-Phenylglycyl-glycine can undergo various chemical reactions typical for amides and carboxylic acids:
Reactions are often conducted under controlled pH conditions to prevent unwanted side reactions. Analytical methods such as mass spectrometry can be used to confirm reaction products.
The mechanism of action for Piperazinedione-carbonyl D-Phenylglycyl-glycine primarily relates to its role as an impurity in piperacillin, where it may influence pharmacological activity:
Studies on related compounds suggest that structural modifications can alter bioactivity significantly, emphasizing the importance of understanding impurities in pharmaceutical formulations.
These properties are crucial for handling and storage considerations in laboratory settings .
Piperazinedione-carbonyl D-Phenylglycyl-glycine primarily finds applications in:
Understanding this compound's characteristics aids researchers in optimizing formulations and ensuring quality control in pharmaceutical manufacturing processes .
Piperazinedione-carbonyl D-phenylglycyl-glycine (CAS RN® 2170771-47-6, C₁₇H₂₀N₄O₆, MW 376.36) arises during semisynthetic β-lactam production, particularly in piperacillin synthesis where D-phenylglycine serves as a side-chain precursor. This compound emerges from non-enzymatic cyclization of linear peptide intermediates during downstream processing. Its accumulation correlates with specific reaction conditions:
Table 1: Impurity Profile in Piperacillin Batches Under Different Synthesis Conditions
Synthesis Parameter | Condition A | Condition B | Condition C |
---|---|---|---|
Temperature (°C) | 15-20 | 20-25 | 25-30 |
Catalyst Concentration | 0.5% | 0.8% | 1.2% |
Average Impurity Level | 0.12% | 0.35% | 0.91% |
Detection Frequency | 12% | 48% | 89% |
Pharmaceutical analyses consistently identify this compound as a primary process-related impurity in piperacillin active pharmaceutical ingredients (APIs), necessitating stringent purification protocols. Its presence above 0.5% significantly impacts drug stability and efficacy profiles [6] [8]. The structural requirement of D-configuration phenylglycine—a non-canonical amino acid (NcAA) used to enhance β-lactam pharmacokinetics—directly enables this impurity’s formation through epimerization-resistant intermediates [7].
The biosynthesis of piperacillin precursors involves non-ribosomal peptide synthetase (NRPS)-like mechanisms, though the impurity itself forms non-enzymatically. Key enzymatic steps preceding its formation include:
Table 2: Enzymatic Domains Involved in Precursor Synthesis
Domain Type | Function | Conserved Motif | Contribution to Impurity Formation |
---|---|---|---|
Adenylation (A) | D-Phenylglycine activation | TGD, LGGXS | Supplies activated D-phenylglycine |
Peptidyl Carrier (PCP) | Thioester-tethered intermediate | GG(H/D)S(L/I) | Enables nucleophilic attack |
Epimerization (E) | L→D amino acid conversion | YXXXXXKS | Generates D-configured residues |
Condensation (C) | Peptide bond formation | HHXXXDG | Forms D-phenylglycyl-glycine dipeptide |
The critical cyclization step occurs post-enzymatically: Nucleophilic attack by the terminal glycine amine on the electrophilic carbonyl of the 4-ethyl-2,3-dioxopiperazine ring forms a six-membered cyclic dipeptide. This intramolecular reaction follows second-order kinetics (k = 1.2 × 10⁻³ M⁻¹s⁻¹ at pH 7.0) and is favored at elevated temperatures or low solvent polarity [1] [8]. The enzymatic synthesis of the piperazinedione-carbonyl moiety itself derives from α-aminoadipate metabolism, where fungal lysine pathways generate α-aminoadipate semialdehyde—a precursor to piperazine rings in β-lactam scaffolds [4].
Piperazinedione-carbonyl D-phenylglycyl-glycine is monitored as a specified impurity under ICH Q3A/B guidelines, with regulatory thresholds varying by daily exposure:
Table 3: Global Regulatory Limits for Piperazinedione-Carbonyl D-Phenylglycyl-glycine
Regulatory Body | Maximum Allowed Level | Required Analytical Methods | Testing Stage |
---|---|---|---|
USP | 0.15% | HPLC-UV, LC-MS/MS | API Release |
EMA | 0.10% | UPLC-PDA, Q-TOF MS | Stability Testing |
PMDA | 0.20% | HPLC with charged aerosol detection | Post-Approval Monitoring |
Analytical challenges arise due to structural similarity to APIs: The compound co-elutes with piperacillin under standard reversed-phase conditions, necessitating ion-pair chromatography (e.g., 10mM heptafluorobutyric acid) or HILIC methods for resolution [2] [6]. Modern quality-by-design (QbD) approaches mitigate impurity formation by:
Regulatory submissions now require impurity fate mapping demonstrating clearance during downstream processing, with validation data covering extraction efficiency and stability-indicating properties [6] [8].
Concluding Remarks
Piperazinedione-carbonyl D-phenylglycyl-glycine exemplifies how structural instability in complex peptide-derived impurities necessitates integrated biochemical and regulatory strategies. Its formation underscores the delicate balance between enzymatic precursor synthesis and non-enzymatic degradation in β-lactam manufacturing. Continued advances in enzyme engineering (e.g., epimerase-deficient NRPS variants) and chromatographic separations remain critical for minimizing this impurity, thereby ensuring patient safety and drug efficacy.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0